Lipophilicity Superiority vs. 5-Fluoro, 5-Methyl, and Unsubstituted Analogs
The target compound exhibits an XLogP3 value of 2.0, which is 0.8 log units higher than the 5-fluoro analog (XLogP3 = 1.2), 0.5 log units higher than the 5-methyl analog (XLogP3 = 1.5), and 0.9 log units higher than the unsubstituted pyridin-2-yl analog (XLogP3 = 1.1) [1]. This represents a 5–8 fold increase in theoretical partition coefficient, directly impacting passive membrane permeability and CNS penetration potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 5-Fluoro analog: XLogP3 = 1.2; 5-Methyl analog: XLogP3 = 1.5; Unsubstituted analog: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.5 to +0.9 vs. comparators (1.5–8× theoretical logP increase) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025 release |
Why This Matters
This lipophilicity differential enables the target compound to serve as a privileged fragment for CNS-penetrant or membrane-targeted lead series where lower-logP analogs fail to achieve adequate cellular exposure.
- [1] PubChem Compound Summary: CID 129319201 (target), CID 68111327 (5-fluoro analog), CID 81319081 (5-methyl analog), CID 13742926 (unsubstituted analog). XLogP3-AA values retrieved May 2026. View Source
